4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group substituted with a methyl group at the para position and a pent-1-en-3-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pent-1-en-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pent-1-en-3-yl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the pent-1-en-3-yl group, making it less versatile in certain applications.
N-Ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the pent-1-en-3-yl group, which may affect its reactivity and binding properties.
N-Allyl-4-methylbenzenesulfonamide: Similar structure but with an allyl group, leading to different chemical and biological properties.
Uniqueness
4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide is unique due to the presence of the pent-1-en-3-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
4-methyl-N-pent-1-en-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-4-11(5-2)13-16(14,15)12-8-6-10(3)7-9-12/h4,6-9,11,13H,1,5H2,2-3H3 |
InChI Key |
LBKSQROVXJCVTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.